5-Bromo-2-chlorooxazolo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C6H2BrClN2O |
|---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
5-bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2BrClN2O/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H |
InChI Key |
NGHUDMNVAHITBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC(=N2)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxazolo[4,5-b]pyridine Derivatives
| Compound | Substituents | Key Features | Potential Applications |
|---|---|---|---|
| 5-Bromo-2-chlorooxazolo[4,5-b]pyridine | Br (C5), Cl (C2) | Halogen-rich, planar structure | Antimicrobial/anticancer lead |
| 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one | Br (C6), lactam (C2) | Lactam ring enhances hydrogen bonding | Enzyme inhibition |
| 2-(Methylthio)oxazolo[4,5-b]pyridine | SCH3 (C2) | Increased lipophilicity | Drug delivery optimization |
Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridines, such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, share a fused pyridine core but replace oxazole with imidazole. These compounds exhibit antimicrobial activity, with alkylation at N3/N4 positions under phase-transfer catalysis yielding derivatives with 10–49% isolated yields . The tautomeric flexibility of imidazo derivatives enhances their interaction with biological targets, a feature less pronounced in oxazolo analogues due to oxazole’s rigid structure .
Thiazolo[4,5-b]pyridine Derivatives
The thiazole ring introduces sulfur-based redox activity, which is absent in oxazolo derivatives. Modifications at positions 3 and 6 (e.g., phenylazo groups) further enhance cytotoxicity, highlighting the importance of substituent positioning .
Electronic and Reactivity Differences
- Halogen Effects : Bromo and chloro substituents in this compound provide strong electron-withdrawing effects, directing electrophilic substitution reactions to specific positions. In contrast, methylthio or lactam groups in analogues alter electron density and hydrogen-bonding capacity .
- Synthetic Yields : Imidazo derivatives achieve moderate yields (10–49%) under phase-transfer catalysis, while thiazolo compounds require stringent cyclocondensation conditions, often with lower yields .
Preparation Methods
Oxazole Ring Formation via Oxidative Cyclization
The fusion of the oxazole ring onto the halogenated pyridine core to form oxazolo[4,5-b]pyridine derivatives can be achieved by oxidative cyclization methods.
- A recently reported approach involves treatment of halogenated pyridine nitriles with thiol derivatives under basic conditions, followed by bromine-induced oxidative cyclization.
- This one-step oxidative cyclization forms the fused oxazole ring efficiently, with yields reported up to 75%.
- Reaction conditions are typically mild (0 to room temperature), and the process avoids multiple protection/deprotection steps, enhancing overall efficiency.
| Reaction Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Nucleophilic substitution | p-methoxybenzylthiol, K2CO3, DMF, -45 °C | ~63 | Selective substitution on pyridine ring |
| Oxidative cyclization | Br2, EtOAc, 0 °C | ~75 | Formation of fused oxazole ring |
This method was demonstrated on related isothiazolo[4,5-b]pyridines but is adaptable for oxazolo analogs by analogous chemistry.
Comparative Analysis of Preparation Routes
Research Findings and Notes
- The bromination/diazotization method provides a robust, scalable route to halogenated pyridine intermediates, which are essential precursors to 5-bromo-2-chlorooxazolo[4,5-b]pyridine.
- Oxidative cyclization offers a direct approach to the fused oxazole ring system but may require optimization for industrial scale.
- Avoidance of hazardous reagents and extreme temperatures is a significant advantage in both methods.
- The combination of these approaches can be envisaged: first preparing halogenated pyridine intermediates via bromination/diazotization, followed by oxazole ring formation through oxidative cyclization.
- Detailed mechanistic studies indicate that the oxidative cyclization proceeds via intermediate sulfur-bromine species and protonation-activated nitrile groups, facilitating ring closure efficiently.
Q & A
Q. What are the most reliable synthetic routes for 5-Bromo-2-chlorooxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via electrophilic aromatic substitution, with bromination and chlorination steps. A common method involves using Vilsmeier-Haack reagents (e.g., POCl₃ with DMF) to introduce chlorine at the 2-position, followed by bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation. Reaction temperature (0–5°C for bromination) and stoichiometric control are critical to minimize side products like di-substituted derivatives. Purification via column chromatography with hexane/ethyl acetate gradients (4:1 ratio) yields >85% purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR : Aromatic protons appear as doublets in δ 8.2–8.5 ppm (pyridine ring) and δ 7.8–8.0 ppm (oxazole ring), with coupling constants (J ≈ 5.2 Hz) confirming fused-ring geometry.
- ¹³C NMR : Carbons adjacent to electronegative atoms (Br, Cl) show deshielding (e.g., C5-Br at δ 120–125 ppm).
- IR : Stretching vibrations at 680 cm⁻¹ (C-Br) and 750 cm⁻¹ (C-Cl) validate halogen presence.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 199.007 confirms molecular weight .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC₅₀ determination) and cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Dose-response curves (0.1–100 µM) over 48–72 hours are standard. Positive controls (e.g., imatinib for kinases) and solvent controls (DMSO <0.1%) are essential .
Advanced Research Questions
Q. How do electronic and steric effects of the 5-Bromo and 2-Chloro substituents influence regioselectivity in cross-coupling reactions?
The electron-withdrawing bromine at C5 directs electrophilic attacks to the electron-rich C7 position, while the chlorine at C2 sterically hinders ortho-substitution. Suzuki-Miyaura coupling with arylboronic acids at C7 proceeds efficiently (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C), achieving >70% yield. DFT calculations (B3LYP/6-31G*) show lower activation energy for C7 vs. C6 due to charge localization .
Q. How can contradictory biological activity data (e.g., kinase inhibition vs. cytotoxicity) be resolved?
Discrepancies often arise from off-target effects or assay conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) and structure-activity relationship (SAR) studies. For example:
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) with kinase crystal structures (PDB: 1M17) identifies key interactions:
- Bromine forms halogen bonds with backbone carbonyls (e.g., Met793 in EGFR).
- Chlorine participates in hydrophobic packing with Leu844. MD simulations (GROMACS, 100 ns) assess binding stability (RMSD <2 Å). QSAR models using Hammett constants (σₚ = 0.23 for Br, 0.47 for Cl) optimize substituent selection .
Q. What strategies mitigate toxicity observed in mutagenicity assays?
Ames test data (TA98 strain) show moderate mutagenicity (2-fold increase vs. control). Mitigation strategies:
- Introduce electron-donating groups (e.g., -OCH₃ at C6) to reduce electrophilicity.
- Prodrug approaches (e.g., ester masking) limit metabolic activation.
- Co-administration with antioxidants (e.g., NAC) reduces ROS-mediated DNA damage .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
